2-Butylphenol;formaldehyde;phenol
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Overview
Description
2-Butylphenol, formaldehyde, and phenol are organic compounds that play significant roles in various chemical processes and industrial applications. Phenol, also known as carbolic acid, is a white crystalline solid with a distinctive odor, commonly used as an antiseptic and disinfectant. Formaldehyde is a simple aldehyde with a wide range of applications, including as a preservative and in the production of resins. 2-Butylphenol is a substituted phenol used in the synthesis of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phenol: : Phenol can be synthesized through several methods, including the cumene process, where cumene is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. Another method involves the hydrolysis of chlorobenzene in the presence of a strong base .
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Formaldehyde: : Formaldehyde is typically produced by the catalytic oxidation of methanol. The process involves passing methanol vapor over a catalyst, such as silver or a mixture of iron and molybdenum oxides, at high temperatures .
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2-Butylphenol: : 2-Butylphenol can be synthesized by the alkylation of phenol with butene in the presence of an acid catalyst .
Industrial Production Methods
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Phenol-Formaldehyde Resins: : Phenol and formaldehyde react to form phenol-formaldehyde resins, which are widely used in the production of molded products, coatings, and adhesives. The reaction can be either acid- or base-catalyzed, leading to different types of resins .
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Para-tertiary Butylphenol Formaldehyde Resin: : This resin is produced by reacting para-tertiary butylphenol with formaldehyde. The process involves the condensation of the two compounds in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Catalysts: Acid catalysts such as sulfuric acid, hydrochloric acid.
Major Products
Quinones: Formed from the oxidation of phenols.
Hydroquinones: Formed from the reduction of quinones.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Cresols: Similar to phenol but with a methyl group attached to the aromatic ring.
Resorcinol: A dihydroxy benzene used in the production of resins and as a chemical intermediate.
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Phenol, formaldehyde, and 2-butylphenol are unique in their specific applications and reactivity, making them valuable in various fields of research and industry.
Properties
CAS No. |
51732-68-4 |
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Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-butylphenol;formaldehyde;phenol |
InChI |
InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2 |
InChI Key |
ACVXCZQYLBDZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Related CAS |
51732-68-4 |
Origin of Product |
United States |
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